molecular formula C23H18BrN3OS B2666046 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 540498-98-4

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2666046
CAS No.: 540498-98-4
M. Wt: 464.38
InChI Key: ZLSZAAPUGBLFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a sophisticated synthetic compound featuring a 1,2,4-triazole core, a scaffold renowned for its diverse pharmacological potential. This specific molecule is engineered as a potential kinase inhibitor, with its structure suggesting applicability in oncology and anti-angiogenesis research . The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, known to confer potent enzyme inhibitory activity against various biological targets. The molecular architecture, incorporating the (4-bromophenyl)ethanone and (p-tolyl) substituents linked via a thioether bridge, is designed to optimize binding affinity and selectivity within the ATP-binding pockets of specific protein kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in halting tumor angiogenesis . Consequently, this compound serves as a crucial research tool for investigating signal transduction pathways, evaluating anti-proliferative effects in cell-based assays, and developing structure-activity relationship (SAR) models for the next generation of targeted therapeutics.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZAAPUGBLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring followed by the introduction of the bromophenyl and phenyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for the exploration of new chemical reactions and the development of novel compounds. For example, it can be used in the synthesis of heterocyclic compounds through various coupling reactions, enhancing the diversity of chemical libraries available for drug discovery .

Biology

The compound is being investigated for its potential bioactivity. Studies focus on its interactions with biological targets such as enzymes and receptors. Preliminary research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties, making them candidates for further development in treating infections .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for therapeutic applications. Its efficacy as a drug candidate is being assessed in various disease models. For instance, triazole derivatives have shown promise in cancer therapy due to their ability to inhibit specific signaling pathways involved in tumor progression .

Industry

The industrial applications of this compound include its use in developing new materials with enhanced properties. Its incorporation into polymers could lead to products with improved thermal stability and mechanical strength. Additionally, it may serve as an additive in coatings and adhesives to enhance performance characteristics .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study evaluated derivatives of this compound against bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria .
  • Cancer Research : Research on triazole derivatives demonstrated their potential in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
  • Material Science : Investigations into polymer composites containing this compound revealed improved mechanical properties and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 1,2,4-Triazole Derivatives

Compound Name Triazole Substituents (Position 4, 5) Thio-Linked Group Key Structural Features Reference
Target Compound 4-phenyl, 5-p-tolyl 2-(4-bromophenyl)ethanone Bromine (electron-withdrawing), methyl (electron-donating) N/A
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-...}ethan-1-ol 4-(4-bromophenyl), 5-phenyl 1-phenyl-1-ethanol Bromophenyl at triazole; alcohol functional group
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-...)ethanone 4-phenyl, 5-(thiophen-3-ylmethyl) 2-(3-fluorophenyl)ethanone Fluorine substituent; thiophene-methyl group
CHEQ-2 (111) 4-(furan-2-ylmethyl), 5-p-tolyl 2-(3,4-dihydroxyphenyl)ethanone Furan and dihydroxyphenyl groups; anticancer activity
2-((4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-...)ethanone 4-(2,4-difluorophenyl), 5-(sulfonylphenyl) 1-phenylethanone Sulfonyl and difluorophenyl groups

Key Observations :

  • Electron Effects : The 4-bromophenyl group in the target compound enhances lipophilicity and steric bulk compared to analogs with simple phenyl () or fluorophenyl groups ().
  • Bioactivity : CHEQ-2 (), which shares the p-tolyl group, demonstrates potent inhibition of cancer cell proliferation (IC₅₀ = 0.39 µM against Cdc25A), suggesting that p-tolyl may synergize with ketone functionalities for biological activity .
  • Synthetic Flexibility : Substituents like thiophen-3-ylmethyl () or sulfonylphenyl () require tailored synthetic strategies, whereas the target compound’s bromophenyl and p-tolyl groups may simplify regioselective modifications.

Physicochemical Properties

Limited data on the target compound’s physical properties necessitate extrapolation from analogs:

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Elemental Analysis (C/H/N/S) Yield (%) Reference
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-...)ethanone 178–180 C 61.60, H 3.94, N 10.26 67
2-((4-(4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-...)ethanone 200–202 C 50.78, H 3.14, N 15.58 89
CHEQ-2 (111) Not reported Not reported Not reported

Key Observations :

  • Melting Points : Higher melting points (e.g., 200–202°C in ) correlate with polar substituents like nitro or trifluoromethyl groups, whereas the target compound’s bromine and methyl groups may result in intermediate values.
  • Elemental Analysis : The target compound’s bromine content (absent in most analogs) would significantly increase its molecular weight (~30% contribution from Br).

Key Observations :

  • Ketone vs.
  • Substituent-Driven Activity : The p-tolyl group in CHEQ-2 () and the target compound may enhance binding to hydrophobic enzyme pockets, while bromophenyl could improve membrane permeability.

Biological Activity

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone, with CAS number 540498-98-4, is a compound that has garnered attention due to its potential biological activities. This compound is part of a class of triazole derivatives known for various pharmacological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H18BrN3OSC_{23}H_{18}BrN_{3}OS with a molecular weight of 464.4 g/mol. The structure features a bromophenyl group and a triazole thioether moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) .
  • Antibacterial and Antifungal Properties : The compound's thioether functionality may enhance its interaction with microbial targets. Studies have shown that similar triazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Case Studies and Experimental Data

  • Anticancer Screening : In one study, various triazole derivatives were synthesized and screened for anticancer activity using the MTT assay. The results indicated that several compounds exhibited significant cytotoxicity against the HCT116 colon carcinoma cell line with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antioxidant Activity : The antioxidant potential of triazole derivatives was evaluated using the DPPH radical scavenging method. Compounds showed varying degrees of activity, with some exhibiting antioxidant capabilities comparable to ascorbic acid .
  • Mechanistic Insights : Computational studies have suggested that the mechanism of action for these compounds may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Comparative Analysis of Biological Activities

Activity Type IC50 Values (μM) Tested Cell Lines Reference
Anticancer6.2 - 43.4HCT116, MDA-MB-231
AntibacterialN/AStaphylococcus aureus, E. coli
AntifungalN/ACandida albicans
AntioxidantComparable to Ascorbic AcidN/A

Q & A

Basic: What synthetic methodologies are typically employed to prepare 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone and its structural analogs?

Answer:
The compound is synthesized via S-substitution reactions on 1,2,4-triazole-3-thiol precursors. A general protocol involves:

  • Step 1 : Alkylation or arylation of the triazole-thiol moiety using bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in aqueous or ethanol media).
  • Step 2 : Optimization of substituents at the N-1 and C-5 positions of the triazole ring to modulate biological activity. For example, details the reaction of 4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thione with epoxides or alkyl halides to introduce thioether linkages .
  • Key reagents : Bromoacetophenone derivatives, potassium carbonate, and polar aprotic solvents (e.g., DMF or ethanol). Yields typically range from 68% to 81%, with purity confirmed via GC-MS and elemental analysis .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • 1H NMR : Used to verify substituent integration (e.g., aromatic protons at δ 7.78–8.79 ppm, methyl/methylene groups at δ 3.66–4.84 ppm) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.5% of theoretical values) .
  • GC-MS : Confirms molecular ion peaks (e.g., m/z 438 for related analogs) and detects impurities .
  • Melting Point : Serves as a preliminary purity indicator (e.g., 184–197°C for triazole derivatives) .

Advanced: How do structural modifications at the N-1 and C-5 positions of the triazole ring affect antimicrobial activity?

Answer:

  • N-1 Substituents : Replacing methyl with ethyl groups (e.g., compound 4a vs. 3e ) reduces MBC values against Pseudomonas aeruginosa from 125 µg/mL to 62.5 µg/mL, suggesting enhanced bactericidal potency .
  • C-5 Aryl Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d ) improve activity against Gram-negative strains, likely via enhanced membrane permeability .
  • Limitation : Substitutions at the 2-oxopropan-1-yl moiety show minimal impact on activity, implying the triazole-thioether scaffold is the primary pharmacophore .

Advanced: What computational strategies are used to predict electronic properties and ligand-target interactions?

Answer:

  • DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, HOMO localization on the triazole ring in analogs suggests nucleophilic attack susceptibility .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify reactive sites (e.g., sulfur atoms as nucleophilic centers) .
  • Docking Simulations : Model interactions with bacterial tyrosine kinases or cytochrome P450 enzymes to rationalize antimicrobial or metabolic pathways .

Advanced: How can researchers address contradictions in biological activity data arising from structural modifications?

Answer:

  • Case Study : notes that substituent changes in 2-oxopropan-1-yl derivatives did not alter MIC values against E. coli or S. aureus (62.5–125 µg/mL). To resolve this:
    • Permeability Assays : Use fluorescent probes (e.g., ethidium bromide uptake) to assess cell membrane penetration.
    • Resistance Profiling : Test against efflux pump-deficient strains to isolate intrinsic activity .
  • Multi-Parameter Optimization : Balance lipophilicity (logP) and polar surface area (PSA) to improve bioavailability .

Advanced: What challenges arise in chromatographic quantification of this compound in biological matrices?

Answer:

  • Retention Variability : Hydrophilic interaction liquid chromatography (HILIC) retention is highly temperature-dependent. For example, a 10°C increase reduced retention time by 25% for morpholinium analogs .
  • Impurity Interference : Technological byproducts (e.g., unreacted triazole-thiols) require gradient elution or tandem MS for resolution .
  • Detection Sensitivity : UV detection at 254 nm may lack specificity; LC-MS/MS with MRM transitions is preferred for low-concentration quantification .

Advanced: What strategies optimize the compound's stability under physiological conditions?

Answer:

  • pH Stability Profiling : Assess degradation kinetics in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4). Triazole-thioethers are prone to hydrolysis at acidic pH .
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance metabolic stability. For example, morpholinomethyl derivatives in showed a short serum half-life (t₁/₂ = 0.32 h), necessitating sustained-release formulations .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Answer:

  • Targeted Modifications :
    • C-5 Aryl Groups : p-Tolyl (methyl) vs. pyridinyl (basic nitrogen) alters interactions with bacterial DNA gyrase. Pyridinyl analogs in showed 2-fold higher selectivity for P. aeruginosa over mammalian cells .
    • Sulfur Linkers : Replacing thioether (-S-) with sulfoxide (-SO-) reduces cytotoxicity while maintaining activity .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.